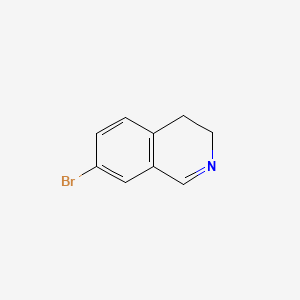
7-Bromo-3,4-dihydroisoquinoline
Übersicht
Beschreibung
7-Bromo-3,4-dihydroisoquinoline is a chemical compound with the empirical formula C9H8BrN . It has a molecular weight of 210.07 .
Synthesis Analysis
The synthesis of N-alkylated 3,4-dihydroisoquinolinone derivatives, which includes 7-Bromo-3,4-dihydroisoquinoline, involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are very mild and the desired cyclization products can be obtained in good yield .Molecular Structure Analysis
The molecular structure of 7-Bromo-3,4-dihydroisoquinoline is represented by the SMILES string BrC1=CC=C2C(C=NCC2)=C1 . This indicates that the molecule contains a bromine atom attached to a dihydroisoquinoline ring.Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinoline, a related compound, include decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) and aza-Friedel-Crafts reaction with various naphthols . Similar reactions may be possible with 7-Bromo-3,4-dihydroisoquinoline.Physical And Chemical Properties Analysis
7-Bromo-3,4-dihydroisoquinoline is a solid compound . Its exact physical and chemical properties are not specified in the retrieved documents.Safety and Hazards
Eigenschaften
CAS-Nummer |
17680-54-5 |
|---|---|
Produktname |
7-Bromo-3,4-dihydroisoquinoline |
Molekularformel |
C9H8BrN |
Molekulargewicht |
210.07 g/mol |
IUPAC-Name |
7-bromo-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C9H8BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
YQQLGLRTMLGKDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=CC2=C1C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

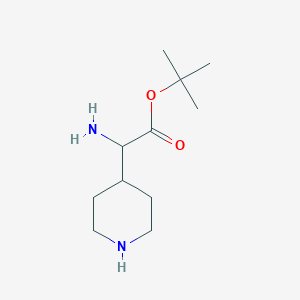
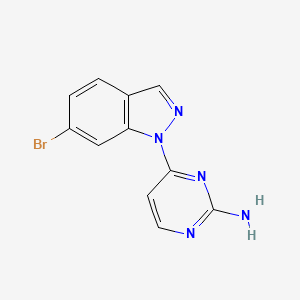
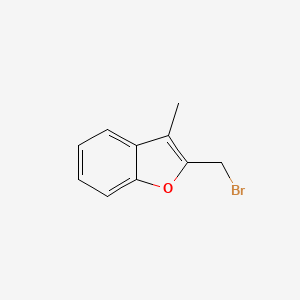
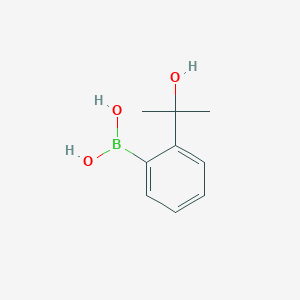
![6-Fluoroimidazo[1,2-a]pyridine-2-carbonyl Chloride](/img/structure/B8779648.png)

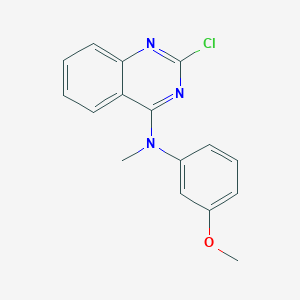
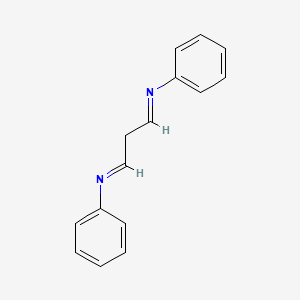
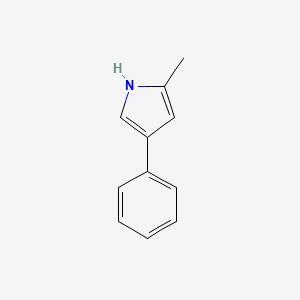

![Thieno[3,2-c]pyridin-7(6H)-one](/img/structure/B8779676.png)
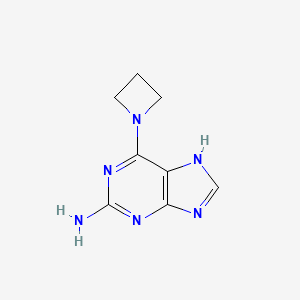
![(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B8779686.png)
